3,5-dinitro-N-(3-nitrophenyl)benzamide
Description
3,5-Dinitro-N-(3-nitrophenyl)benzamide is a nitro-substituted benzamide derivative featuring a 3-nitrophenyl group attached to the amide nitrogen. These compounds are typically synthesized via nucleophilic acyl substitution or reduction of nitro precursors and are utilized in applications such as chiral separations, polymer synthesis, and coordination chemistry .
Properties
CAS No. |
36360-17-5 |
|---|---|
Molecular Formula |
C13H8N4O7 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
3,5-dinitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-9-2-1-3-10(6-9)15(19)20)8-4-11(16(21)22)7-12(5-8)17(23)24/h1-7H,(H,14,18) |
InChI Key |
AJDVUXHVPMKDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
3,5-Dinitro-N-(3-nitrophenyl)benzamide has demonstrated significant antimicrobial properties. Studies have shown that derivatives of dinitrobenzamides exhibit potent activity against various bacterial strains. For instance, compounds with similar structures have been reported to have Minimum Inhibitory Concentrations (MIC) as low as 5.08 µM against fungal strains such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Efficacy of Dinitrobenzamide Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 5.19 | Staphylococcus aureus |
| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |
| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |
Anticancer Potential
The compound's anticancer properties are notable, with studies indicating that derivatives can induce apoptosis in cancer cells. For example, a related compound was found to have an IC50 value of 4.12 µM in anticancer screening, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) .
Case Study: Breast Cancer Treatment
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.
Chiral Derivatization
This compound serves as a chiral derivatizing agent for enantiomers. Its ability to convert enantiomers into diastereoisomers makes it valuable in asymmetric synthesis and chiral resolution processes .
Intermediate for Synthesis
The compound acts as an important intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its derivatives are utilized in the development of new drugs targeting infectious diseases and cancer .
Environmental Applications
Research indicates that nitro-substituted compounds can be investigated for their environmental impact and potential as pollutants. The degradation pathways of such compounds are essential for understanding their environmental fate .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent on the amide nitrogen significantly influences the compound’s properties. Key analogs include:
Key Observations :
- Chiral Separation : The (R)- and (S)-enantiomers of 3,5-dinitro-N-(1-phenylethyl)benzamide demonstrate exceptional enantioselectivity in HPLC, achieving resolutions up to 3.59 .
- UV-Vis Properties : Crown ether derivatives (e.g., 3,5-dinitro-N-(4’-benzo-15-crown-5)-benzamide) show solvent-dependent absorption bands, with λmax values in acetonitrile ranging from 340–344 nm .
- Polymer Applications: Thiazolyl and pyridinyl analogs serve as monomers for synthesizing poly(amide-imide)s and polyelectrolytes .
Data Tables
Q & A
Q. What chromatographic methods optimize separation for nitro-substituted benzamides?
- Methodological Answer : Reverse-phase HPLC with ethanol-water mobile phases (e.g., 90:10 v/v) achieves optimal separation. For 3,5-dinitro-N-(1-phenylethyl)benzamide, column efficiency (3,200 plates), retention factor (), and resolution () are critical parameters . Adjusting ethanol concentration (e.g., 50–80%) modulates hydrophobicity, as shown by values in RP-TLC experiments .
Q. How is hydrophobicity assessed for benzamide derivatives?
- Methodological Answer : Experimental hydrophobicity () is determined via RP-TLC using ethanol-water mixtures. For crown ether derivatives, values follow the order 4 > 7 > 3 > 5 > 6 > 1, correlating strongly () with computed values . Extrapolation to 0% organic solvent provides , while quantifies sensitivity to mobile-phase composition .
Advanced Research Questions
Q. How do stability constants of crown ether derivatives with alkali metals inform molecular design?
- Methodological Answer : Stability constants () for Li and Na complexes are determined via the Benesi-Hildebrand method in acetonitrile. > due to better cation-crown size compatibility (15-crown-5 cavity: 1.7–2.2 Å vs. Na diameter: 2.04 Å) . UV-Vis spectroscopy ( nm) and reversible acid-base titration confirm complexation .
Q. What computational methods model the geometry and conformation of benzamide derivatives?
- Methodological Answer : Molecular mechanics (MM2) via ArgusLab optimizes geometries, revealing torsional energy contributions (e.g., 40.8 kcal/mol for compound 4 vs. 9.6 kcal/mol for compound 7) . Key parameters include distances between dinitrophenyl and crown ether moieties (closest in compounds 4 and 7) and NH bridge conformations .
Q. How do electronic absorption spectra vary with solvent and metal ion interactions?
- Methodological Answer : Bathochromic shifts in UV-Vis spectra (e.g., nm for Na complexes) arise from charge-transfer interactions between nitro groups and metal ions. Solvent polarity affects band positions: in dichloromethane, compound 7 shows nm, while acetonitrile enhances solvatochromism . Job’s plot confirms 1:1 stoichiometry for M:OH complexes .
Q. What techniques determine the crystal structure of nitro-substituted benzamides?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refines structures (space group , ). Key metrics: unit cell parameters ( Å, Å, Å, ) and -factors () . Mercury software visualizes packing patterns and void spaces .
Q. How can polymorphism in benzamide derivatives be investigated?
- Methodological Answer : Differential scanning calorimetry (DSC) and variable-temperature XRD identify polymorphic forms. For benzamide analogs, orthorhombic Form II (metastable) converts to rhombic Form I upon annealing. Flash cooling stabilizes high-energy polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
